
Spectroscopic Profile of 1,8-Diamino-p-
menthane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,8-Diamino-p-menthane

Cat. No.: B1222041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-
Diamino-p-menthane (CAS No. 80-52-4), a diamine with applications in the synthesis of

various chemical entities.[1] The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for

clarity and comparative analysis. This guide also includes detailed experimental protocols

relevant to the acquisition of such spectroscopic data.

Chemical Structure and Properties
IUPAC Name: 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine

Synonyms: 1,8-p-Menthanediamine

CAS Number: 80-52-4

Molecular Formula: C₁₀H₂₂N₂

Molecular Weight: 170.30 g/mol

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the summarized ¹H and ¹³C NMR data for 1,8-Diamino-p-menthane.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available in search results

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 1,8-Diamino-p-menthane exhibits characteristic peaks for a primary aliphatic

amine.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Interpretation

Data not available in search results

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to deduce its structure from fragmentation patterns. For aliphatic amines,

a characteristic fragmentation is the alpha-cleavage.[2][3]

Table 4: Mass Spectrometry Data
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m/z Relative Intensity (%) Interpretation

Data not available in search

results

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for the acquisition of spectroscopic data for liquid diamines like 1,8-Diamino-p-menthane.

NMR Spectroscopy of Liquid Amines
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a liquid amine sample.

Procedure:

Sample Preparation:

Dissolve approximately 5-25 mg of the liquid amine sample in a suitable deuterated

solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm

NMR tube.[4] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[4]

If an internal standard is needed for chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be

used for referencing.[5]

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans

can be adjusted to achieve an adequate signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon atom.[6] A longer acquisition time and a

greater number of scans are typically necessary for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.[6]

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale using the internal standard or the solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

FTIR-ATR Spectroscopy of a Neat Liquid
Objective: To obtain an infrared spectrum of a neat liquid sample using an Attenuated Total

Reflectance (ATR) accessory.

Procedure:

Instrument Setup:

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

Install the ATR accessory in the sample compartment.

Background Spectrum:

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry

completely.

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from the instrument and ambient

atmosphere.

Sample Analysis:
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Place a small drop of the neat liquid amine sample directly onto the center of the ATR

crystal, ensuring complete coverage of the crystal surface.[7]

Acquire the sample spectrum. The number of scans can be co-added to improve the

signal-to-noise ratio.

Data Processing and Cleaning:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the

sample.

Gas Chromatography-Mass Spectrometry (GC-MS) of
Volatile Amines
Objective: To separate and identify the components of a volatile amine sample and obtain their

mass spectra.

Procedure:

Sample Preparation:

For direct injection, dilute the liquid amine sample in a suitable volatile solvent if

necessary.

For headspace analysis, which is suitable for volatile amines, place the sample in a

headspace vial. The sample may be heated to increase the concentration of the analyte in

the gas phase.[8][9]

GC-MS Instrument Setup:

Gas Chromatograph (GC):

Injector: Set the injector temperature appropriately for the sample's volatility (e.g., 200-

280 °C).[9][10]
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Column: Use a column suitable for amine analysis, often a base-deactivated column to

prevent peak tailing (e.g., a volatile amine column).[8][9]

Oven Program: Implement a temperature program to separate the components of the

sample. A typical program starts at a low temperature, holds for a few minutes, and then

ramps up to a higher temperature (e.g., initial 40°C, ramp to 250°C).[8][9]

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.[8][9]

Mass Spectrometer (MS):

Ion Source: Use Electron Impact (EI) ionization at a standard energy of 70 eV.[10]

Mass Analyzer: Scan a suitable mass range to detect the molecular ion and expected

fragment ions.

Detector: Ensure the detector is turned on and properly calibrated.

Data Acquisition and Analysis:

Inject the prepared sample into the GC.

The instrument software will record the total ion chromatogram (TIC) and the mass

spectrum for each eluting peak.

Identify the peak corresponding to 1,8-Diamino-p-menthane based on its retention time.

Analyze the mass spectrum of the identified peak to determine the molecular weight and

fragmentation pattern.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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